molecular formula C6H15ClN2O B2383484 (2R)-2-amino-N-propylpropanamide hydrochloride CAS No. 133010-66-9

(2R)-2-amino-N-propylpropanamide hydrochloride

Cat. No.: B2383484
CAS No.: 133010-66-9
M. Wt: 166.65
InChI Key: IOGQJSWPTIQSBD-NUBCRITNSA-N
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Description

(2R)-2-amino-N-propylpropanamide hydrochloride is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.

Mechanism of Action

Target of Action

It’s worth noting that its metabolite, (2r,6r)-hydroxynorketamine, has been found to interact with the n-methyl-d-aspartate receptor (nmdar) and ampa receptor . The NMDAR and AMPA receptor are critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key factor in learning and memory.

Mode of Action

Its metabolite, (2r,6r)-hydroxynorketamine, enhances ampa receptor-mediated excitatory post-synaptic potentials and decreases intracellular d-serine (a nmda co-agonist) . This suggests that the compound may modulate synaptic transmission, potentially influencing neuronal communication.

Biochemical Pathways

The modulation of nmdar and ampa receptor activity by its metabolite suggests that it may influence glutamatergic signaling, a critical pathway in the central nervous system involved in cognition, memory, and learning .

Pharmacokinetics

Studies on its metabolite, (2r,6r)-hydroxynorketamine, indicate that it has a longer terminal half-life than the s-stereoisomer . This suggests that the compound may have a prolonged presence in the body, potentially leading to sustained effects.

Result of Action

Its metabolite, (2r,6r)-hydroxynorketamine, has been associated with rapid antidepressant activity without ketamine-related side effects . This suggests that the compound may have potential therapeutic effects in the treatment of depression.

Action Environment

It’s important to note that various factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-propylpropanamide hydrochloride typically involves the reaction of (2R)-2-amino-N-propylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to facilitate the purification of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R)-2-amino-N-propylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-N-methylpropanamide hydrochloride
  • (2R)-2-amino-N-ethylpropanamide hydrochloride
  • (2R)-2-amino-N-isopropylpropanamide hydrochloride

Uniqueness

(2R)-2-amino-N-propylpropanamide hydrochloride is unique due to its specific stereochemistry and the presence of a propyl group on the amide nitrogen. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQJSWPTIQSBD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133010-66-9
Record name (2R)-2-amino-N-propylpropanamide hydrochloride
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